1-(4-Fluorophenyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
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Description
1-(4-Fluorophenyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a useful research compound. Its molecular formula is C19H20FN3O3 and its molecular weight is 357.385. The purity is usually 95%.
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Scientific Research Applications
Antiproliferative Effects and Antioxidant Activity
A study by Perković et al. (2016) explored a series of novel compounds with structural similarities to 1-(4-Fluorophenyl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea, focusing on their antiproliferative and antioxidant activities. Notably, compounds with urea and bis-urea functionalities demonstrated substantial antiproliferative effects against various cancer cell lines, particularly against breast carcinoma MCF-7 cell line. These compounds also exhibited high antioxidant activity in DPPH assay and lipid peroxidation test, highlighting their potential as leads in the development of new therapeutic agents for cancer treatment (Perković et al., 2016).
Central Nervous System and Cardiovascular System Effects
Pandey et al. (2008) investigated tetrahydro‐quinazoline derivatives, which are structurally related to the chemical . These compounds were evaluated for their effects on the central nervous system (CNS) and cardiovascular system (CVS), suggesting potential therapeutic applications in these areas (Pandey et al., 2008).
Anticholinesterase Activities
The work of Kurt et al. (2015) involved the synthesis of coumarylthiazole derivatives that contain aryl urea/thiourea groups. These compounds showed significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are important in the pathophysiology of diseases like Alzheimer's. This suggests a potential role for similar compounds in the treatment of neurodegenerative diseases (Kurt et al., 2015).
Biochemical Insights from Molecular Structures
Chopra et al. (2006) conducted a charge density study on crystalline structures similar to this compound. The study highlighted the presence of weak intermolecular interactions, such as C-H...O, C-H...pi, pi...pi, and notably, C-F...F-C interactions. Understanding these interactions can provide valuable insights into the design and function of potential drug candidates (Chopra et al., 2006).
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O3/c1-26-12-18(24)23-10-2-3-13-4-7-16(11-17(13)23)22-19(25)21-15-8-5-14(20)6-9-15/h4-9,11H,2-3,10,12H2,1H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXAFMYGQGMYFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.